Cas no 1249970-44-2 (1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol)

1-{(3-Chlorophenyl)methylamino}-2-methylpropan-2-ol is a synthetic organic compound featuring a chlorophenylmethylamino group attached to a tertiary alcohol scaffold. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its chlorinated aromatic moiety and secondary amine functionality may contribute to bioactivity or serve as a building block for further derivatization. The presence of the tertiary alcohol enhances solubility in polar solvents, facilitating its use in reaction systems requiring controlled hydrophilicity. Its well-defined molecular architecture allows for precise modifications, making it a candidate for research applications in medicinal chemistry or material science. Careful handling is advised due to the reactivity of the amine and the halogenated component.
1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol structure
1249970-44-2 structure
Product Name:1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol
CAS No:1249970-44-2
MF:C11H16ClNO
MW:213.703842163086
CID:5206940
PubChem ID:62537289
Update Time:2025-10-30

1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{[(3-chlorophenyl)methyl]amino}-2-methylpropan-2-ol
    • 2-Propanol, 1-[[(3-chlorophenyl)methyl]amino]-2-methyl-
    • 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol
    • Inchi: 1S/C11H16ClNO/c1-11(2,14)8-13-7-9-4-3-5-10(12)6-9/h3-6,13-14H,7-8H2,1-2H3
    • InChI Key: KJTDPIPOSRWRCH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CNCC(C)(C)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 173
  • XLogP3: 2.1
  • Topological Polar Surface Area: 32.299

1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol Pricemore >>

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Additional information on 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol

Introduction to 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol (CAS No. 1249970-44-2)

1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol (CAS No. 1249970-44-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of propan-2-ol with a unique (3-chlorophenyl)methylamino substituent, which imparts specific pharmacological properties and potential therapeutic applications.

The chemical structure of 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol consists of a central tertiary alcohol moiety, a methyl group, and a substituted amino group. The presence of the (3-chlorophenyl)methylamino group is particularly noteworthy, as it can influence the compound's solubility, stability, and biological activity. This structural feature has been the focus of numerous studies aimed at understanding its role in various biological processes.

Recent research has highlighted the potential of 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol in the treatment of neurological disorders. Studies have shown that this compound exhibits potent neuroprotective effects, which may be attributed to its ability to modulate specific neurotransmitter systems. For instance, it has been found to interact with serotonin and dopamine receptors, suggesting potential applications in the management of conditions such as depression and Parkinson's disease.

In addition to its neuroprotective properties, 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

The pharmacokinetic profile of 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that this compound is well-absorbed orally and exhibits good bioavailability. Its metabolism primarily occurs via hepatic pathways, with the primary metabolites being excreted in urine and feces. These findings are crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol in various therapeutic contexts. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including phase II and III trials, which are expected to provide more comprehensive data on the compound's therapeutic potential.

The development of 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol as a pharmaceutical agent is also supported by its favorable safety profile. Preclinical toxicology studies have demonstrated that this compound is well-tolerated at relevant doses, with no evidence of genotoxicity or carcinogenicity. These safety data are essential for advancing the compound through the drug development pipeline and ultimately bringing it to market.

In conclusion, 1-{(3-chlorophenyl)methylamino}-2-methylpropan-2-ol (CAS No. 1249970-44-2) represents a promising candidate in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific pharmacological properties that make it a valuable tool for investigating various biological processes and developing novel therapeutic strategies. Ongoing research continues to uncover new insights into the mechanisms of action and potential applications of this compound, underscoring its significance in advancing medical science.

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